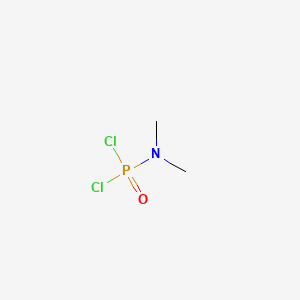
1-(4-Ethoxyphenyl)thiourea
Overview
Description
1-(4-Ethoxyphenyl)thiourea is an organosulfur compound with the molecular formula C₉H₁₂N₂OS. It is a derivative of thiourea, where the phenyl group is substituted with an ethoxy group at the para position. This compound is known for its diverse applications in organic synthesis and biological research .
Mechanism of Action
Target of Action
Thiourea derivatives, to which 1-(4-ethoxyphenyl)thiourea belongs, have been studied for their antitubercular activity .
Mode of Action
It is known that thiourea derivatives can interact with various targets, leading to changes in their function .
Biochemical Pathways
Thiourea derivatives have been associated with a variety of biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Result of Action
Thiourea derivatives have shown promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (g6pase) and moderately active against other selected enzymes .
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives, to which 1-(4-Ethoxyphenyl)thiourea belongs, have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Cellular Effects
Thiourea derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that the biological activity of thiourea derivatives is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Ethoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyaniline with thiophosgene or carbon disulfide in the presence of a base. The reaction typically proceeds as follows:
-
Reaction with Thiophosgene
- 4-Ethoxyaniline reacts with thiophosgene in an inert solvent like dichloromethane.
- The reaction mixture is stirred at room temperature, leading to the formation of this compound.
-
Reaction with Carbon Disulfide
- 4-Ethoxyaniline is treated with carbon disulfide in the presence of a base such as sodium hydroxide.
- The reaction is carried out in an aqueous medium, resulting in the formation of the desired thiourea derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)thiourea undergoes various chemical reactions, including:
-
Oxidation
- Oxidation of thiourea derivatives can lead to the formation of sulfonyl compounds.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction
- Reduction reactions can convert thiourea derivatives into corresponding amines.
- Reducing agents such as lithium aluminum hydride are commonly used.
-
Substitution
- Nucleophilic substitution reactions can occur at the thiocarbonyl group.
- Reagents like alkyl halides or acyl chlorides are used for these reactions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
1-(4-Ethoxyphenyl)thiourea has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis.
- Employed in the preparation of various heterocyclic compounds.
-
Biology
- Investigated for its potential antibacterial and antifungal properties.
- Studied for its role in enzyme inhibition and protein interactions.
-
Medicine
- Explored for its anticancer and anti-inflammatory activities.
- Potential use in the development of therapeutic agents.
-
Industry
Comparison with Similar Compounds
1-(4-Ethoxyphenyl)thiourea can be compared with other thiourea derivatives:
-
Similar Compounds
- 1-Phenylthiourea.
- 1-(4-Methylphenyl)thiourea.
- 1-(4-Chlorophenyl)thiourea.
-
Uniqueness
- The presence of the ethoxy group at the para position enhances its solubility and reactivity.
- Exhibits unique biological activities compared to other thiourea derivatives .
Properties
IUPAC Name |
(4-ethoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-12-8-5-3-7(4-6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLYTNIXHPCRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236752 | |
| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880-29-5 | |
| Record name | N-(4-Ethoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=880-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 880-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, 1-(p-ethoxyphenyl)-2-thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxyphenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B1584049.png)

![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)

